6beta,9-Difluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 16,21-di(acetate)
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Overview
Description
6beta,9-Difluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 16,21-di(acetate) is a synthetic corticosteroid with potent anti-inflammatory properties. It is commonly used in the treatment of various skin conditions, such as eczema and psoriasis, due to its ability to reduce inflammation and suppress immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6beta,9-Difluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 16,21-di(acetate) involves multiple steps. The starting material is often 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione. The key steps include:
Acetylation: of the 21-hydroxy group.
Sulfonylation: of the 11-hydroxy group followed by elimination to form a 9(11)-double bond.
Acetylation: of the 17alpha-hydroxy and 3-keto groups.
Fluorination: at the 6beta position.
Hydrolysis: to remove the 3-acetyl group.
Epoxidation: of the 9(11)-double bond followed by addition of hydrogen fluoride to introduce the 11beta-hydroxy and 9alpha-fluoro groups.
Dehydrogenation: to form the 1-double bond.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like chromatography and crystallization are used for purification .
Chemical Reactions Analysis
Types of Reactions
6beta,9-Difluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 16,21-di(acetate) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction of the double bonds can lead to the formation of saturated compounds.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated steroids .
Scientific Research Applications
6beta,9-Difluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 16,21-di(acetate) has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Extensively researched for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Used in the formulation of topical creams and ointments for skin conditions
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The result is the suppression of pro-inflammatory genes and the upregulation of anti-inflammatory genes. Key molecular targets include cytokines, chemokines, and adhesion molecules .
Comparison with Similar Compounds
Similar Compounds
Fluocinolone Acetonide: Another potent corticosteroid with similar anti-inflammatory properties.
Diflorasone Diacetate: A related compound with a similar structure and therapeutic use
Uniqueness
6beta,9-Difluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 16,21-di(acetate) is unique due to its specific fluorination pattern and acetylation, which enhance its potency and stability compared to other corticosteroids .
Properties
CAS No. |
60864-49-5 |
---|---|
Molecular Formula |
C25H30F2O10 |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
4-[(6R,8S,10S,11S,13S,14S,16S,17S)-16-(carboxymethyl)-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-3-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C25H30F2O10/c1-21-4-3-11(28)5-13(21)15(26)6-12-14-8-23(36,10-19(33)34)25(37,20(35)16(29)7-18(31)32)22(14,2)9-17(30)24(12,21)27/h3-5,12,14-17,29-30,36-37H,6-10H2,1-2H3,(H,31,32)(H,33,34)/t12-,14-,15+,16?,17-,21-,22-,23-,24?,25-/m0/s1 |
InChI Key |
HADBRQWKADXKGS-FPCKIHMMSA-N |
Isomeric SMILES |
C[C@]12C[C@@H](C3([C@H]([C@@H]1C[C@@]([C@@]2(C(=O)C(CC(=O)O)O)O)(CC(=O)O)O)C[C@H](C4=CC(=O)C=C[C@@]43C)F)F)O |
Canonical SMILES |
CC12CC(C3(C(C1CC(C2(C(=O)C(CC(=O)O)O)O)(CC(=O)O)O)CC(C4=CC(=O)C=CC43C)F)F)O |
Origin of Product |
United States |
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